molecular formula C22H24N2O3 B2878376 4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide CAS No. 1421453-85-1

4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide

Cat. No.: B2878376
CAS No.: 1421453-85-1
M. Wt: 364.445
InChI Key: MUHPWDWTSGKYFE-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of the Carbamoylphenoxy Group: This step involves the reaction of a phenol derivative with a carbamoyl chloride in the presence of a base to form the carbamoylphenoxy moiety.

    Formation of the But-2-yn-1-yl Linkage: The final step includes the coupling of the carbamoylphenoxy group with a but-2-yn-1-yl halide under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide core or the but-2-yn-1-yl linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The but-2-yn-1-yl linkage and carbamoylphenoxy group may play crucial roles in binding to these targets and eliciting biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide: Lacks the tert-butyl group.

    4-(tert-butyl)-N-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)benzamide: Contains a hydroxy group instead of a carbamoyl group.

    4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)aniline: Aniline derivative instead of benzamide.

Uniqueness

The presence of the tert-butyl group, carbamoylphenoxy moiety, and but-2-yn-1-yl linkage makes 4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide unique

Properties

IUPAC Name

2-[4-[(4-tert-butylbenzoyl)amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-22(2,3)17-12-10-16(11-13-17)21(26)24-14-6-7-15-27-19-9-5-4-8-18(19)20(23)25/h4-5,8-13H,14-15H2,1-3H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHPWDWTSGKYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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